Superior Thermal Stability in Baked Goods: Neotame vs. Aspartame
Neotame exhibits substantially greater thermal stability than aspartame during high-temperature baking. In cake production, after baking at 450°C, 85% of the initial neotame content remained intact, whereas comparative data for aspartame under similar baking conditions shows complete degradation, with aspartame known to be unstable and degrade at temperatures exceeding 80°C [1][2]. This difference allows neotame to be effectively used in baked goods where aspartame is functionally unsuitable.
| Evidence Dimension | Thermal stability (retention after baking) |
|---|---|
| Target Compound Data | 85% retention after 450°C baking (cake) |
| Comparator Or Baseline | Aspartame: 0% retention, complete degradation at baking temperatures |
| Quantified Difference | Neotame retains 85% vs. aspartame 0%; absolute difference of 85 percentage points |
| Conditions | Cake baking at 450°C; analytical determination of residual sweetener content |
Why This Matters
This quantifiable stability enables procurement of a single sweetener for baked applications, eliminating the need for alternative sweeteners or stabilizers required when using aspartame.
- [1] Huazhong Sweetener Co. (2020). Neotame Product Technical Datasheet. Huasheng Food Chemicals. View Source
- [2] Bell, L. N., & Labuza, T. P. (1994). Aspartame stability in commercially sterilized flavored dairy beverages. Journal of Dairy Science, 77(1), 34-38. View Source
